molecular formula C11H7Cl4N B1356003 4-Chloro-6-methyl-2-(trichloromethyl)quinoline CAS No. 93600-19-2

4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Cat. No. B1356003
CAS RN: 93600-19-2
M. Wt: 295 g/mol
InChI Key: GERDLAGWORVXDD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CMTQ) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. CMTQ is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. Additionally, CMTQ has been found to possess a number of biochemical and physiological effects, making it a potentially useful tool in the development of new treatments for a variety of conditions.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Quinoline Derivatives : 4-Chloro-6-methyl-2-(trichloromethyl)quinoline has been involved in the synthesis of various quinoline derivatives. For instance, the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline has been documented, demonstrating the compound's utility in creating novel quinoline structures (You Qidong, 2009).

  • Chemical Reactions Involving Carboxyl to Trichloromethyl Conversion : Research has explored the conversion of carboxyl groups to trichloromethyl groups in the quinoline series, highlighting the chemical versatility of these compounds. Various substituted quinaldinic acids have been treated with phosphorus pentachloride and thionyl chloride, with 4-Chloro-6-methyl-2-(trichloromethyl)quinoline being a significant derivative in this context (Kazuyuki Takahashi & K. Mitsuhashi, 1977).

Biological and Pharmacological Research

  • Studies on Antimicrobial and Antifungal Activities : Several studies have synthesized quinoline derivatives, including 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, for biological applications. These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential in medicinal chemistry (V. D'Souza et al., 2020).

  • Role in the Synthesis of Heterocyclic Compounds : Research on the synthesis of novel heterocyclic compounds using quinoline derivatives has been conducted. These studies explore the potential of quinoline derivatives, including 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, in the creation of new compounds with possible therapeutic applications (A. Khodair et al., 1999).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : The crystal structures of closely related quinoline compounds, such as 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, have been studied. These analyses provide insights into the molecular shapes and intermolecular interactions of these compounds, which are crucial for understanding their chemical and biological properties (J. Sopková-de Oliveira Santos et al., 2008).

properties

IUPAC Name

4-chloro-6-methyl-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDLAGWORVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588856
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(trichloromethyl)quinoline

CAS RN

93600-19-2
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-19-2
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